molecular formula C10H8N4O2 B11887896 Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B11887896
M. Wt: 216.20 g/mol
InChI Key: CKGOROWGQFODQZ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position, a methyl group at the 7-position, and a carboxylate ester at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is then subjected to cyclization and functional group transformations to yield the desired product . The reaction conditions often include the use of formamidine, bromine, and various solvents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano or methyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group and the carboxylate ester makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research applications.

Biological Activity

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound with significant biological activity, particularly in pharmacological applications. Its molecular formula is C9H6N4O2C_9H_6N_4O_2 with a molecular weight of 202.17 g/mol. This compound belongs to the pyrrolopyrimidine class, which has been noted for its diverse therapeutic potential.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of pyrrolopyrimidine derivatives, including this compound. In a comparative analysis, the compound exhibited an effective concentration (EC50) indicating its potency against various parasites. For instance, modifications in the structure have shown to enhance or diminish biological activity significantly, with some derivatives achieving EC50 values as low as 0.025 µM, suggesting high potency in target interactions .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In a study comparing various pyrimidine derivatives, this compound demonstrated moderate antioxidant activity, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

Anticancer Activity

Pyrrolopyrimidine compounds have been investigated for their anticancer properties. The structural features of this compound suggest it may inhibit specific pathways involved in cancer cell proliferation. Research indicates that similar compounds within this class can target key enzymes and receptors implicated in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrrolopyrimidine scaffold can lead to significant changes in potency and selectivity:

Modification PositionEffect on ActivityExample EC50 (µM)
4-positionIncreased potency0.025
8-positionDecreased metabolic stability0.090
N-substituentsVariable effects0.064 - 0.115

This table illustrates how subtle changes in chemical structure can influence the biological effectiveness of the compound.

Case Studies

  • Antiparasitic Evaluation : A study reported that derivatives of methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine showed varied efficacy against different parasitic strains, with some achieving significant reductions in parasite viability at low concentrations .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that certain modifications to the compound enhanced its ability to inhibit cell growth and induce apoptosis, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

methyl 5-cyano-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C10H8N4O2/c1-14-4-6(3-11)7-8(10(15)16-2)12-5-13-9(7)14/h4-5H,1-2H3

InChI Key

CKGOROWGQFODQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)OC)C#N

Origin of Product

United States

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